molecular formula C15H17N3O3S B2901360 9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1351618-77-3

9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Katalognummer: B2901360
CAS-Nummer: 1351618-77-3
Molekulargewicht: 319.38
InChI-Schlüssel: UWWMOXNKEBNBNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane features a spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane scaffold fused with a benzothiadiazole moiety via a carbonyl linker. The spirocyclic core consists of a six-membered 1,5-dioxa ring and a six-membered azaspiro ring, creating a rigid three-dimensional structure that enhances binding selectivity to biological targets . The benzothiadiazole group is an electron-deficient heterocycle known for its role in modulating pharmacokinetic properties, including metabolic stability and membrane permeability.

Eigenschaften

IUPAC Name

2,1,3-benzothiadiazol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-14(11-2-3-12-13(10-11)17-22-16-12)18-6-4-15(5-7-18)20-8-1-9-21-15/h2-3,10H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWMOXNKEBNBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps, including the formation of the benzo[c][1,2,5]thiadiazole core and the subsequent attachment of the spirocyclic moiety. Common synthetic routes include:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Spirocyclic Moiety: This step often involves nucleophilic substitution reactions, where the spirocyclic moiety is introduced using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key spiro[5.5]undecane derivatives and their pharmacological profiles:

Compound Name Substituents/Modifications Target/Activity Key Data Reference
9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Benzyl and phenyl groups σ1 Receptor Antagonist Reduces binge eating in rats (3–7 mg/kg)
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Positional isomer of above σ1 Receptor Antagonist Similar efficacy to positional isomer
9-(5-Nitro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecane Nitrofuran warhead Antituberculosis (Mtb H37Rv) MIC = 1.6 µg/mL
Triazaspiro[5.5]undecane derivatives Chemokine receptor antagonist Anti-inflammatory Potent CCR1/3/5 antagonism
1-Oxa-9-azaspiro[5.5]undecane derivatives MmpL3 inhibitors Antituberculosis Targets Mtb MmpL3 protein

Pharmacological Comparisons

  • Sigma-1 Receptor Antagonists: The benzyl-phenyl derivatives (e.g., compounds from ) exhibit potent σ1R antagonism, reducing binge eating in rodent models at 3–7 mg/kg. Their spirocyclic rigidity enhances receptor selectivity over σ2R, avoiding off-target effects .
  • Antituberculosis Agents :
    Nitrofuran-containing derivatives (e.g., ) and MmpL3-targeting spirocycles (e.g., ) show comparable MIC values (1.6–2.0 µg/mL) against Mtb. The benzothiadiazole variant may leverage its heterocyclic moiety to disrupt mycobacterial membrane transport proteins like MmpL3, similar to 1-oxa-9-azaspiro[5.5]undecane derivatives .

  • Stereochemical Considerations : Spiro[5.5]undecane derivatives exhibit axial chirality, influencing their conformational flexibility and target engagement. For example, enantiopure 8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane analogs show stereospecific bioactivity in olfactory studies , suggesting that the benzothiadiazole derivative’s stereochemistry could critically affect its efficacy .

Biologische Aktivität

The compound 9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a member of the spirocyclic compounds known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a unique spirocyclic structure that includes a benzothiadiazole moiety. The molecular formula is C13H14N2O3SC_{13}H_{14}N_2O_3S, and it has a molecular weight of approximately 270.33 g/mol. The presence of the benzothiadiazole group contributes to its biological activity, particularly in the context of drug development.

Anticancer Properties

Research has indicated that compounds containing the benzothiadiazole moiety exhibit significant anticancer activities. They are believed to interfere with cellular processes such as apoptosis and cell cycle regulation. For instance, studies have shown that benzothiadiazole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

The spirocyclic structure of 9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has been associated with antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Neurological Effects

Emerging research suggests that this compound may also have neuroprotective effects. It has been implicated in modulating neurotransmitter systems and may offer therapeutic benefits for conditions such as anxiety and depression . The mechanism appears to involve the modulation of serotonin and dopamine pathways.

The exact mechanism of action for 9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane remains under investigation. However, it is hypothesized that its biological effects stem from:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing mood and cognitive functions.
  • Oxidative Stress Reduction : The antioxidant properties associated with benzothiadiazole derivatives may help mitigate oxidative damage in cells.

Research Findings

A summary of key studies on the biological activity of this compound is presented below:

StudyFocusFindings
AnticancerInduced apoptosis in cancer cell lines; significant tumor growth inhibition observed.
AntimicrobialEffective against multiple bacterial strains; potential for infection treatment.
NeurologicalModulated neurotransmitter systems; potential benefits for anxiety and depression treatment.

Case Studies

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways. The study reported a 70% reduction in cell viability at higher concentrations.
  • Case Study on Antimicrobial Efficacy : In another research effort, 9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane was tested against Staphylococcus aureus and Escherichia coli strains, showing effective inhibition zones comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane?

  • Methodology : Synthesis typically involves coupling the benzothiadiazole-5-carbonyl chloride with a preformed 1,5-dioxa-9-azaspiro[5.5]undecane scaffold. For spirocyclic intermediates, multi-step protocols (e.g., cyclization of amino alcohols or ketones) are employed, as seen in analogous diazaspiro compounds . Post-coupling steps may include Boc deprotection (using TFA) or purification via column chromatography. Reaction optimization should monitor steric hindrance at the spirocyclic nitrogen .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodology : Use a combination of:

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the spirocyclic framework .
  • HRMS : Confirm molecular formula, noting isotopic patterns from sulfur in the benzothiadiazole group .
  • X-ray crystallography : Resolve conformational rigidity of the spiro system and hydrogen-bonding interactions .
  • Elemental analysis : Validate purity, especially for hygroscopic intermediates .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodology : Prioritize enzyme inhibition assays (e.g., soluble epoxide hydrolase or MmpL3) due to structural similarities to known spirocyclic inhibitors . Use fluorescence-based or HPLC-coupled assays to quantify activity. Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures selectivity .

Advanced Research Questions

Q. How does the spirocyclic framework influence target binding and selectivity?

  • Methodology : Perform comparative molecular dynamics (MD) simulations between the spirocyclic compound and linear analogs. The spiro system restricts conformational freedom, enhancing binding entropy. Validate via:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to targets like sEH .
  • Crystallography : Co-crystallize with enzymes to identify key interactions (e.g., hydrogen bonds with the dioxa ring) .
    • Reference : Analogous spiro compounds show improved IC50 values due to reduced off-target binding .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

  • Methodology :

  • Solubility : Introduce polar groups (e.g., hydroxyls) on the benzothiadiazole ring while monitoring logP via shake-flask assays .
  • Metabolic stability : Incubate with liver microsomes; identify metabolic soft spots via LC-MS/MS. Fluorine substitution on the benzothiadiazole ring may block oxidative metabolism .
  • Permeability : Use Caco-2 cell monolayers to assess passive diffusion; consider prodrug strategies for carboxylic acid derivatives .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodology :

  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature.
  • Orthogonal assays : Confirm enzyme inhibition via fluorogenic substrates and radioactive tracer methods .
  • Crystallographic validation : Ensure compound integrity (e.g., no hydrolysis of the carbonyl group) .

Q. What computational approaches predict off-target interactions?

  • Methodology :

  • Docking screens : Use AutoDock Vina against panels like the ChEMBL database. Focus on kinases and GPCRs due to the benzothiadiazole moiety’s π-π stacking potential .
  • Machine learning : Train models on spirocyclic compound libraries to predict ADMET liabilities .
  • Validate experimentally : Perform broad-spectrum binding assays (e.g., thermal shift assays) .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Methodology :

  • Core modifications : Vary substituents on the benzothiadiazole (e.g., electron-withdrawing groups at position 5) and spirocyclic oxygen/nitrogen .
  • Parallel synthesis : Use Ugi or Suzuki-Miyaura reactions to generate libraries .
  • High-throughput screening : Test derivatives against panels of enzymes and cell lines to identify outliers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.